molecular formula C22H24N4O3 B2881711 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide CAS No. 1252817-91-6

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide

Cat. No.: B2881711
CAS No.: 1252817-91-6
M. Wt: 392.459
InChI Key: DZUZZQJERSNLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, an oxadiazole ring, and a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the Benzyloxyphenyl Group: This step involves the attachment of the benzyloxyphenyl group to the oxadiazole ring through a substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring is then introduced through a cyclization reaction involving suitable precursors.

    Final Coupling: The final step involves coupling the piperidine ring with the oxadiazole ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyloxyphenyl group and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound.

Scientific Research Applications

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs.

    Biology: It is studied for its interactions with biological systems, including its potential as a therapeutic agent.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Industry: It may be used in the synthesis of other complex organic compounds and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(1H-imidazol-1-yl)benzoyl)-3-cyanopyrrolo[1,2-a]quinoline
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

Uniqueness

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c23-21(27)17-10-12-26(13-11-17)14-20-24-22(25-29-20)18-6-8-19(9-7-18)28-15-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUZZQJERSNLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.